![molecular formula C6H12N2 B1314664 (S)-5-Azaspiro[2.4]heptan-7-amine CAS No. 129306-12-3](/img/structure/B1314664.png)

(S)-5-Azaspiro[2.4]heptan-7-amine

Descripción general

Descripción

Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . They are involved in the construction of amino acids, pharmaceuticals, and in processes such as the purification of natural gas .

Synthesis Analysis

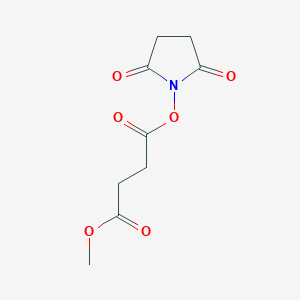

Amines can be synthesized through various methods. One common method is alkylation, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Another method involves the use of transaminases, enzymes that transfer an amino group from an amino donor to an amino acceptor .

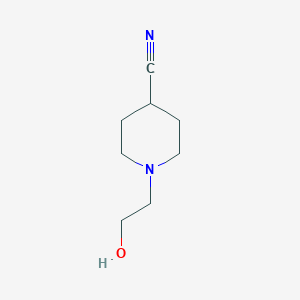

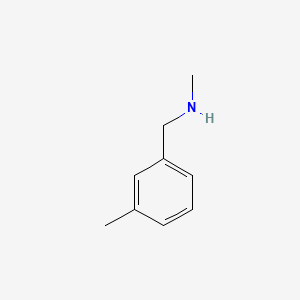

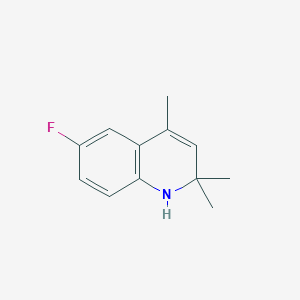

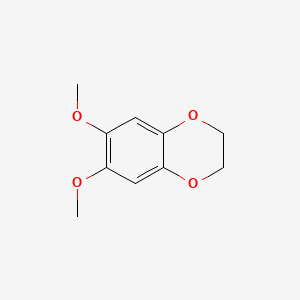

Molecular Structure Analysis

The structure of amines is similar to that of ammonia, being sp3-hybridized with the nitrogen atom having a lone pair of electrons . The presence of this lone pair means that amines can act as bases and nucleophiles.

Chemical Reactions Analysis

Amines can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide. Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

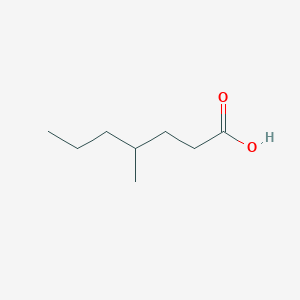

Physical And Chemical Properties Analysis

Amines generally have a fish-like odor and exhibit alkaline properties . Their physical and chemical properties can vary widely depending on their structure and the nature of the organic groups attached to the nitrogen atom .

Aplicaciones Científicas De Investigación

Pharmaceuticals Synthesis

Amines like (S)-5-Azaspiro[2.4]heptan-7-amine are fundamental in the synthesis of pharmaceutical compounds. They often serve as key intermediates in the production of drugs due to their nucleophilicity and basicity. This compound, in particular, could be used to synthesize novel therapeutic agents, including receptor ligands, enzyme inhibitors, and anticancer drugs .

Material Science

The unique electronic and optical properties of amines make them suitable for the development of new materials. (S)-5-Azaspiro[2.4]heptan-7-amine could be used in the design and fabrication of polymers, catalysts, and functional materials that find applications in various industries .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(7S)-5-azaspiro[2.4]heptan-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTBUCYRQSUCCE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CNC[C@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473954 | |

| Record name | (S)-5-AZASPIRO[2.4]HEPTAN-7-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129306-12-3 | |

| Record name | (7S)-5-Azaspiro[2.4]heptan-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129306-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-5-AZASPIRO[2.4]HEPTAN-7-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)